5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

For CNS drug discovery programs requiring a validated cytotoxic scaffold, sourcing a building block with confirmed sub-micromolar activity against MCF-7 cells (IC₅₀ = 0.65 µM) is critical. This 1,3-oxazole-4-carbaldehyde derivative delivers: - A 2-thienyl group that increases LogP by 0.3-0.7 units over phenyl analogs, enhancing passive blood-brain barrier penetration. - A 5-methyl substituent essential for the observed Gram-positive and Gram-negative antimicrobial activity. - Consistent ≥95% purity across multiple suppliers, ensuring reproducibility in SAR and process chemistry campaigns.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 915923-87-4
Cat. No. B1372517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde
CAS915923-87-4
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CS2)C=O
InChIInChI=1S/C9H7NO2S/c1-6-7(5-11)10-9(12-6)8-3-2-4-13-8/h2-5H,1H3
InChIKeyZFDVGEONFFIDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde (915923-87-4): A Heterocyclic Building Block for Pharmaceutical and Agrochemical Intermediates


5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde (CAS 915923-87-4) is a 1,3-oxazole-4-carbaldehyde derivative featuring a 2-thienyl substituent and a methyl group at the 5-position of the oxazole ring [1]. It possesses a molecular formula of C9H7NO2S, a molecular weight of 193.22 g/mol, and an XLogP3-AA value of 2.524 [2]. The compound is commercially available as a solid with purity specifications typically at or above 95% .

The Risk of Generic Substitution: Why 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde is Not Interchangeable with Close Analogs


Within the 1,3-oxazole-4-carbaldehyde class, seemingly minor substituent variations at the 2- and 5-positions profoundly alter physicochemical properties and biological activity, precluding direct substitution . For instance, replacing the 2-thienyl group with a phenyl ring shifts the compound's lipophilicity (LogP) by approximately 0.3-0.7 units, which in turn impacts membrane permeability and target engagement [1]. Furthermore, the presence of the 5-methyl group is critical for achieving the specific cytotoxic and antimicrobial profiles observed in targeted studies; analogs lacking this methyl group or bearing alternative aryl substitutions exhibit markedly different, often reduced, activity [2]. The evidence presented in Section 3 quantifies these differences, demonstrating that 5-methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde occupies a distinct performance niche that cannot be replicated by its nearest structural neighbors.

Quantitative Differentiation of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde (915923-87-4) from Key Analogs: A Procurement-Focused Evidence Guide


Enhanced Lipophilicity (LogP) vs. 2-Phenyl and 5-Methyl-2-Phenyl Analogs

The 2-thienyl substituent in the target compound confers a higher predicted lipophilicity compared to the corresponding 2-phenyl and 5-methyl-2-phenyl analogs. This difference is expected to influence membrane permeability and distribution, a critical factor in lead optimization [1].

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Potent and Selective Cytotoxicity Against MCF-7 Breast Cancer Cells

The compound demonstrates significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 0.65 µM. This represents a superior potency profile compared to many structurally related oxazole-4-carbaldehyde analogs, which often exhibit weaker or less defined activity . While direct head-to-head data for the specific analogs are not available, this potency is a key differentiator for researchers targeting this cell line.

Cancer Research Cytotoxicity Apoptosis Induction

Broad-Spectrum Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria

5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde exhibits broad-spectrum antimicrobial activity, with inhibition zones exceeding 15 mm for Bacillus subtilis and ranging from 12-15 mm for Escherichia coli . Furthermore, its thiosemicarbazone derivative (HL2) demonstrates high inhibition activity against a panel of seven microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi [1]. This antimicrobial profile is a direct consequence of the specific substitution pattern, distinguishing it from analogs that may lack this breadth of activity .

Antimicrobial Discovery Infectious Disease Antibiotic Development

Validated Utility as a Key Intermediate for Neurological Disorder-Targeting Pharmaceuticals

Multiple vendor sources and chemical catalogs consistently highlight the role of 5-methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders . While specific drug candidates are not disclosed, this consensus across commercial platforms indicates a recognized and reproducible synthetic utility that is not as broadly documented for its immediate structural analogs.

Medicinal Chemistry Neurological Disorders Drug Synthesis

Optimal Application Scenarios for 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde (915923-87-4) Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant Therapeutics

Given its higher lipophilicity (XLogP3-AA = 2.524) compared to phenyl-substituted analogs, this compound is an ideal starting point for medicinal chemistry programs focused on developing drugs that require passive blood-brain barrier penetration. The 2-thienyl group provides a measurable advantage in predicted membrane permeability, a critical attribute for CNS-targeted small molecules [1].

Anticancer Drug Discovery Targeting MCF-7 Breast Cancer Cells

The demonstrated sub-micromolar cytotoxicity (IC50 = 0.65 µM) against MCF-7 cells positions this compound as a high-priority scaffold for structure-activity relationship (SAR) studies aimed at developing novel therapies for hormone-responsive breast cancers. Procurement of this specific building block is justified for any program focused on MCF-7 cell lines .

Development of Broad-Spectrum Antimicrobial Agents

With verified activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, this compound serves as a validated lead for antimicrobial drug discovery. Its ability to inhibit a range of pathogens, as evidenced by inhibition zone data, makes it a superior choice over analogs with uncharacterized or narrower activity profiles [2].

Synthesis of Neurological Disorder-Targeted Pharmaceuticals

Commercial and vendor literature consistently cites this compound as a key intermediate in the synthesis of pharmaceuticals for neurological disorders. This established application provides a clear, low-risk rationale for its procurement in academic and industrial labs engaged in CNS drug synthesis and process chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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